molecular formula C14H13NO B564326 Deoxybenzoin Oxime-15N CAS No. 1185237-85-7

Deoxybenzoin Oxime-15N

Cat. No.: B564326
CAS No.: 1185237-85-7
M. Wt: 212.257
InChI Key: PWCUVRROUAKTLL-VMUHYYQNSA-N
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Description

Deoxybenzoin Oxime-15N is a versatile chemical compound used extensively in scientific research. It is known for its unique properties, which make it an indispensable tool for advancing various fields of science. The compound has the molecular formula C14H13(15N)O and a molecular weight of 212.25 . It is particularly valuable in isotopic labeling experiments and studying reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxybenzoin Oxime-15N can be synthesized through the reaction of deoxybenzoin with hydroxylamine-15N under acidic conditions. The reaction typically involves the following steps:

  • Dissolve deoxybenzoin in an appropriate solvent such as ethanol.
  • Add hydroxylamine-15N hydrochloride to the solution.
  • Adjust the pH of the solution to acidic conditions using hydrochloric acid.
  • Heat the reaction mixture to reflux for several hours.
  • Cool the reaction mixture and neutralize it with sodium bicarbonate.
  • Extract the product using an organic solvent such as dichloromethane.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Deoxybenzoin Oxime-15N undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of this compound can yield amines.

    Substitution: The oxime group can undergo substitution reactions to form O-substituted derivatives such as oxime ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Alkylating agents or acylating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Oxime ethers or esters.

Scientific Research Applications

Deoxybenzoin Oxime-15N has a multitude of applications in scientific research:

Mechanism of Action

The mechanism of action of Deoxybenzoin Oxime-15N involves its interaction with specific molecular targets and pathways. The oxime group in the compound can form hydrogen bonds with receptor binding sites, leading to modulation of biological activities. The compound has been shown to inhibit various kinases, including AMP-activated protein kinase, phosphatidylinositol 3-kinase, and cyclin-dependent kinase . These interactions result in the regulation of cellular processes such as cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Deoxybenzoin Oxime-15N can be compared with other similar compounds such as:

    Benzoin Oxime: Similar structure but lacks the isotopic labeling.

    Acetophenone Oxime: Another oxime compound with different substituents.

    Benzophenone Oxime: Contains a different carbonyl group compared to this compound.

Uniqueness

This compound is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable in isotopic labeling experiments and studying reaction mechanisms.

Biological Activity

Deoxybenzoin oxime-15N is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of deoxybenzoin with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction leads to the formation of the oxime derivative, which can be further characterized using various analytical techniques.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of oxime derivatives, including this compound. Research indicates that oximidine compounds, which share structural similarities with deoxybenzoin oxime, exhibit potent antitumor activity by targeting vacuolar H^+-ATPases. This inhibition disrupts cellular homeostasis and induces apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity Studies

CompoundMechanism of ActionCancer TypeReference
This compoundInhibition of V0 subunit of ATPasesVarious
Oximidine ITargets vacuolar H^+-ATPasesBreast Cancer
Oximidine IIInduces apoptosisLung Cancer

2. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. A study focusing on benzoxazole derivatives, including deoxybenzoin oxime, found that these compounds inhibit xanthine oxidase (XOD) activity and modulate innate immune responses via NOD-like receptor (NLRP3) inflammasome and Toll-like receptor 4 (TLR4) signaling pathways. Specifically, compound 5d from this series demonstrated significant anti-hyperuricemic effects and potential therapeutic benefits for conditions like gout .

Table 2: Anti-inflammatory Activity Overview

CompoundTarget Enzyme/PathwayEffectReference
This compoundXanthine OxidaseInhibition
Compound 5dNLRP3 InflammasomeSuppression
Compound 5dTLR4 SignalingModulation

Case Study 1: In Vitro Evaluation

In vitro studies have shown that deoxybenzoin oxime derivatives effectively suppress XOD activity. The inhibition was measured using enzyme assays where varying concentrations of the compound were tested against XOD, revealing a dose-dependent response. The results indicated that at higher concentrations, significant inhibition was observed, suggesting potential for therapeutic applications in managing hyperuricemia .

Case Study 2: In Vivo Efficacy

Another study evaluated the in vivo efficacy of this compound in animal models of acute gouty arthritis. The treatment group receiving the compound showed reduced inflammation and lower serum uric acid levels compared to control groups. These findings support the compound's role in modulating inflammatory responses associated with gout .

Properties

IUPAC Name

(NE)-N-(1,2-diphenylethylidene)(15N)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14+/i15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCUVRROUAKTLL-VMUHYYQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=[15N]\O)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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